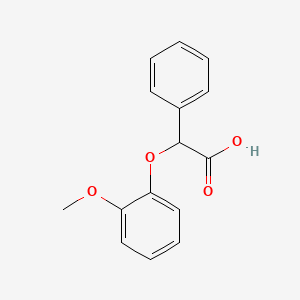

(o-Methoxyphenoxy)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(o-Methoxyphenoxy)phenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a methoxy group (-OCH₃) and a phenoxy group (-OC₆H₅) attached to the phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (o-Methoxyphenoxy)phenylacetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :

- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.

- Maintaining heat preservation and reflux reaction.

- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components is less than 0.1%-1%.

- Cooling the reaction materials and separating the lower-layer acidic water and salt.

- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.

- Adding activated carbon for adsorption and decoloration, followed by filtration.

- Acidifying the filtrate with inorganic acid until the pH is 1-4, cooling, and precipitating under stirring conditions.

- Performing suction filtration and washing the product with clear water, followed by centrifugation and drying to obtain the finished product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, stable, high-yielding, and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(o-Methoxyphenoxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, copper (II) hydroxide, and various organic solvents such as ethanol and diethyl ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (o-Methoxyphenoxy)phenylacetic acid is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways .

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (o-Methoxyphenoxy)phenylacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (o-Methoxyphenoxy)phenylacetic acid include:

Phenylacetic acid: A simpler analog with a phenyl group and a carboxylic acid group.

4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a methoxy group.

Cinnamic acid: Features a phenyl group with a double bond to a carboxylic acid group

Uniqueness

This compound is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various applications compared to its simpler analogs .

Properties

CAS No. |

53498-61-6 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-(2-methoxyphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17) |

InChI Key |

LXLIMXAIDZLLPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.